molecular formula C21H26ClN3O3S2 B2584476 N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216568-76-1

N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2584476
CAS No.: 1216568-76-1
M. Wt: 468.03
InChI Key: FMRJFIXSSQESQT-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative with a complex substitution pattern. Its structure features:

  • 4-(Ethylsulfonyl) group: A strong electron-withdrawing substituent that may enhance binding to hydrophobic pockets or enzymes.
  • N-(2-(Dimethylamino)ethyl) group: A tertiary amine that improves water solubility (as a hydrochloride salt) and may facilitate interactions with acidic residues in biological targets.
  • N-(4-Methylbenzo[d]thiazol-2-yl) group: A bicyclic heteroaromatic system common in kinase inhibitors and antimicrobial agents, contributing to steric bulk and electronic effects.

The hydrochloride salt form enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-5-29(26,27)17-11-9-16(10-12-17)20(25)24(14-13-23(3)4)21-22-19-15(2)7-6-8-18(19)28-21;/h6-12H,5,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRJFIXSSQESQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activities, particularly in:

  • Antimicrobial Activity: Studies have shown that derivatives of thiazole compounds possess antibacterial properties. For instance, related compounds have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations . The presence of the thiazole ring is crucial for this activity.
  • Anticancer Potential: The structural components of this compound suggest potential anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, indicating a promising avenue for further research .
  • Neuropharmacological Effects: Given the dimethylamino ethyl group, there is potential for neuropharmacological applications. Compounds with similar functional groups have been studied for their effects on neurotransmitter systems, suggesting possible uses in treating neurological disorders .

Case Study 1: Antibacterial Activity

A study conducted on thiazole derivatives demonstrated that compounds similar to N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride exhibited significant antibacterial activity against common pathogens. The study utilized a cup plate method to assess efficacy at concentrations as low as 1 µg/mL, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In another research effort, derivatives of thiazole were tested for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism through which they may exert anticancer effects. The study emphasized the need for further exploration into the structure-activity relationship to optimize efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related benzamide and heterocyclic derivatives from the evidence:

Compound Name/ID Core Structure Key Substituents Synthesis Method Potential Activity
Target Compound Benzamide 4-Ethylsulfonyl, N-(2-(dimethylamino)ethyl), N-(4-methylbenzo[d]thiazol-2-yl) Likely EDC/HOBt-mediated coupling Kinase inhibition, antimicrobial
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide () Benzamide Thiazolidinone, phenyl EDC/HOBt coupling Antidiabetic, anti-inflammatory
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Cyclization of hydrazinecarbothioamides Antimicrobial, antifungal
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide, ) Benzamide 2,3-Dichlorophenyl, ethoxymethoxy Friedel-Crafts acylation Herbicide

Physicochemical and Pharmacological Properties

  • Solubility : The target’s hydrochloride salt improves aqueous solubility compared to neutral analogues like etobenzanid .
  • Bioactivity : The benzo[d]thiazole moiety may confer kinase inhibitory activity, whereas ’s triazoles with difluorophenyl groups are more likely to target microbial enzymes .

Key Research Findings

  • Triazole Derivatives () : Exhibit tautomerism between thione and thiol forms, confirmed by IR and NMR. The absence of νS-H bands (~2500–2600 cm⁻¹) confirms the thione form, which may stabilize interactions with biological targets .
  • Thiazolidinone-Benzamide (): The thiazolidinone ring’s C=S stretching (1243–1258 cm⁻¹) and NH bands (3150–3319 cm⁻¹) are critical for hydrogen bonding, a feature absent in the target compound’s ethylsulfonyl group .

Q & A

Q. What analytical methods ensure enantiomeric purity in asymmetric syntheses of related analogs?

  • Methodology : Chiral HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases (ethanol/heptane) resolves enantiomers. Compare retention times with racemic standards. Circular dichroism (CD) spectroscopy further confirms absolute configuration .

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